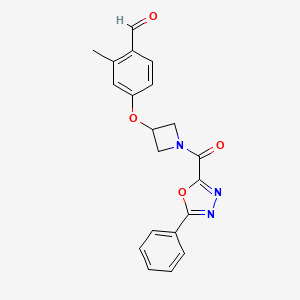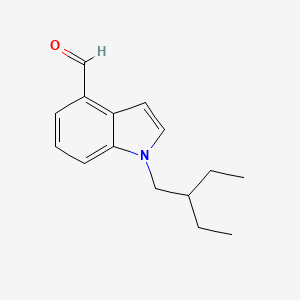![molecular formula C12H13O4- B8401019 [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid CAS No. 113520-28-8](/img/structure/B8401019.png)
[3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid
Übersicht
Beschreibung
[3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is also known by its synonym 1,3-Benzenediacetic acid, 1-ethyl ester . This compound is characterized by its phenylacetic acid structure, which is modified with an ethoxy group and an oxoethyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid involves several steps. One common method includes the esterification of 1,3-benzenediacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions are crucial to minimize impurities and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid is used as an intermediate in the synthesis of more complex organic molecules . Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: Its derivatives may exhibit biological activity, such as anti-inflammatory or antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials . Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications .
Wirkmechanismus
The mechanism of action of [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid involves its interaction with specific molecular targets . The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Phenylacetic Acid: Shares the phenylacetic acid core but lacks the ethoxy and oxoethyl modifications.
Ethyl Phenylacetate: Similar ester structure but with different substituents.
Benzyl Acetate: Contains a benzyl group instead of the phenylacetic acid structure.
Uniqueness: What sets [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity . This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
113520-28-8 |
|---|---|
Molekularformel |
C12H13O4- |
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
2-[3-(2-ethoxy-2-oxoethyl)phenyl]acetate |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-4-9(6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)/p-1 |
InChI-Schlüssel |
BHGFHTPCVUDLDS-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CC1=CC=CC(=C1)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Tert-butyl 5-[(tert-butoxycarbonylamino)methyl]-pyrrolo-[3,2-b]pyridine-1-carboxylate](/img/structure/B8401051.png)

